propan-2-yl 4-[(3-bromophenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxylate
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Overview
Description
Propan-2-yl 4-[(3-bromophenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxylate is a synthetic organic compound that belongs to the class of naphthyridine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propan-2-yl 4-[(3-bromophenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxylate typically involves a multi-step process. One common method includes the following steps:
Formation of the naphthyridine core: This can be achieved through a condensation reaction between appropriate starting materials under controlled conditions.
Introduction of the bromophenyl group: This step often involves a bromination reaction using reagents such as bromine or N-bromosuccinimide.
Amination reaction: The brominated intermediate is then subjected to an amination reaction to introduce the amino group.
Esterification: Finally, the ester group is introduced through an esterification reaction using propan-2-ol and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl 4-[(3-bromophenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: The major product is often a carboxylic acid derivative.
Reduction: The major product is typically an alcohol derivative.
Substitution: The major product depends on the nucleophile used; for example, using sodium methoxide would yield a methoxy-substituted derivative.
Scientific Research Applications
Propan-2-yl 4-[(3-bromophenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with biological targets.
Materials Science: The compound is explored for its potential use in the development of new materials with specific properties.
Biological Research: It is used as a probe to study various biological processes and pathways.
Industrial Applications: The compound is investigated for its potential use in the synthesis of other valuable chemicals and intermediates.
Mechanism of Action
The mechanism of action of propan-2-yl 4-[(3-bromophenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- Propan-2-yl 4-[(3-chlorophenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxylate
- Propan-2-yl 4-[(3-fluorophenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxylate
- Propan-2-yl 4-[(3-iodophenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxylate
Uniqueness
Propan-2-yl 4-[(3-bromophenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxylate is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with biological targets. The bromine atom can also affect the compound’s physical properties, such as solubility and stability, making it distinct from its analogs with different halogen substitutions.
Properties
IUPAC Name |
propan-2-yl 4-(3-bromoanilino)-7-methyl-1,8-naphthyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrN3O2/c1-11(2)25-19(24)16-10-21-18-15(8-7-12(3)22-18)17(16)23-14-6-4-5-13(20)9-14/h4-11H,1-3H3,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVNQCWBMBRNWAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=C(C(=C2C=C1)NC3=CC(=CC=C3)Br)C(=O)OC(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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